5-(4-Chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3,4-dihydropyrazole
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Overview
Description
5-(4-Chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3,4-dihydropyrazole is a complex organic compound that belongs to the class of dihydropyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3,4-dihydropyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution reactions:
Purification: The final compound is purified using techniques such as recrystallization, column chromatography, or HPLC to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3,4-dihydropyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce dihydropyrazole derivatives with varying degrees of saturation.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3,4-dihydropyrazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic effects and mechanisms of action.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including durability, stability, and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3,4-dihydropyrazole involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate various biological pathways, leading to changes in cellular function and physiological responses. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-phenyl-3,4-dihydropyrazole
- 5-(4-Chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-(4-fluorophenyl)-3,4-dihydropyrazole
- 5-(4-Chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-(3-chlorophenyl)-3,4-dihydropyrazole
Uniqueness
Compared to similar compounds, 5-(4-Chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3,4-dihydropyrazole stands out due to the specific combination of substituents on its aromatic rings. The presence of the 3-fluorophenyl group, in particular, imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN2O2/c1-28-19-10-11-20(23(13-19)29-2)22-14-21(15-6-8-16(24)9-7-15)26-27(22)18-5-3-4-17(25)12-18/h3-13,22H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTRGYISBUPDJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=NN2C3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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